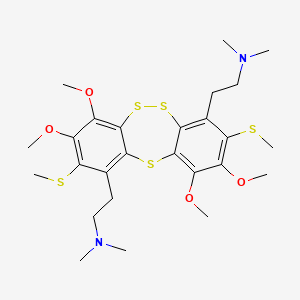
Lissoclibadin 2
Descripción
Lissoclibadin 2 is a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium. It is characterized by a dimeric structure with trans-oriented disulfide bonds, distinguishing it from other compounds in the lissoclibadin family . This compound has garnered significant attention due to its unique bioactivity profile, including potent dose-dependent induction of IL-8 production in PMA-stimulated HL-60 cells and growth inhibition of cancer cell lines without cytotoxicity at concentrations up to 10 µM . Notably, it exhibits broad-spectrum anticancer activity against 12 human cancer cell lines, outperforming cisplatin in some models .
Propiedades
Fórmula molecular |
C26H38N2O4S5 |
|---|---|
Peso molecular |
602.9 g/mol |
Nombre IUPAC |
2-[4-[2-(dimethylamino)ethyl]-1,2,7,8-tetramethoxy-3,9-bis(methylsulfanyl)benzo[c][1,2,5]benzotrithiepin-10-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H38N2O4S5/c1-27(2)13-11-15-21(33-9)18(30-6)20(32-8)26-23(15)35-25-19(31-7)17(29-5)22(34-10)16(12-14-28(3)4)24(25)36-37-26/h11-14H2,1-10H3 |
Clave InChI |
MGWYCLOYGLKCFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SSC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Key Compounds
Mechanism-Specific Differences
IL-8 Production and Cancer Cell Proliferation
- Structural isomerism critically impacts activity: trans-dimers (this compound, 3) induce IL-8, while cis-dimers (Lissoclinotoxin E) lack this effect .
Cytotoxicity and Selectivity
Anticancer Spectrum
- This compound inhibits colon (HCT-116, DLD-1), breast (MDA-MB-231), renal (ACHN), and lung (NCI-H460) cancers with IC₅₀ values <1 µM, surpassing cisplatin in potency .
- Lissoclibadins 4–7, while effective against V79 cells (EC₅₀: 0.06–0.71 µM), lack its broad-spectrum activity .
Stability and Pharmacological Potential
Q & A
Table 1. FINER Criteria for Evaluating Research Questions
| Criteria | Application to this compound Research |
|---|---|
| Feasible | Access to synthetic protocols, assays, and funding. |
| Interesting | Relevance to apoptosis mechanisms and cancer therapy. |
| Novel | Exploration of understudied pathways (e.g., non-caspase apoptosis). |
| Ethical | Compliance with cell/animal study guidelines. |
| Relevant | Contribution to drug discovery pipelines. |
Q. Table 2. Key Steps for Reproducible Synthesis
| Step | Requirement |
|---|---|
| Synthesis | Detailed reaction conditions (time, temperature, yields). |
| Purification | Column chromatography gradients, solvent systems. |
| Characterization | NMR/HRMS data in supplementary files; purity thresholds. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


